N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide - 955769-23-0

N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide

Catalog Number: EVT-3130286
CAS Number: 955769-23-0
Molecular Formula: C18H14N2O3
Molecular Weight: 306.321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930)

Compound Description: OSI-930 (1) is a potent inhibitor of c-kit and VEGFR2, currently undergoing phase I clinical trials in patients with advanced solid tumors. [] This compound serves as a scaffold for understanding structure-activity relationships in the development of new anticancer agents.

Relevance: OSI-930, while belonging to the thiophene-2-carboxamide class, provides a valuable point of comparison for exploring structure-activity relationships related to N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. Both compounds share a core carboxamide group and aromatic substituents, allowing researchers to investigate the impact of different heterocyclic rings (oxazole vs. thiophene) and specific substituents on biological activity. This comparative approach aids in identifying key structural features responsible for desired activities, potentially leading to the development of more potent and selective compounds. []

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: This compound is a thiophene-2-carboxamide derivative that exhibits anti-angiogenic activity by inhibiting VEGFR1 and the VEGF-induced migration of human umbilical vein endothelial cells (HUVECs). [] It also inhibits P-glycoprotein (P-gp) efflux pumps, suggesting potential for reversing multi-drug resistance in cancer cells.

Relevance: This compound belongs to the thiophene-2-carboxamide class, similar to OSI-930. Comparing it with N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide allows for insights into the impact of different heterocyclic cores (oxazole vs. thiophene) and substituents on biological activity. Understanding these structure-activity relationships is crucial for designing more potent and selective inhibitors. []

5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939)

Compound Description: BAY 59-7939 (5) is a highly potent and selective direct Factor Xa (FXa) inhibitor. It exhibits excellent in vivo antithrombotic activity and has good oral bioavailability. []

Relevance: BAY 59-7939, despite being a thiophene-2-carboxamide, offers valuable insights for understanding the structure-activity relationships of N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. Both compounds share the carboxamide group, and analyzing their structural differences, particularly the distinct heterocyclic rings and substituents, can help elucidate the role of these features in their respective biological activities. This information is crucial for designing novel compounds with improved potency and selectivity. []

6-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

Compound Description: AZD9819 is a human neutrophil elastase inhibitor containing a pyrazinone-carboxamide core. It undergoes a unique lipid peroxide–mediated oxidation in blood plasma, leading to the formation of an oxazole derivative. []

Relevance: While AZD9819 belongs to the pyrazinone-carboxamide class, its oxidative rearrangement product, 2-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide, shares the oxazole-carboxamide core with N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. This unexpected transformation highlights the potential metabolic pathways and stability concerns related to oxazole-containing compounds, prompting further investigation into the structure-metabolism relationship. []

(3'R,4'S,5'R)-N-[(3R,6S)-6-Carbamoyltetrahydro-2H-pyran-3-yl]-6″-chloro-4′-(2-chloro-3-fluoropyridine-4-yl)-4,4-dimethyl-2″-oxo-1″,2″-dihydrodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indole]-5′-carboxamide

Compound Description: This compound is an MDM2 inhibitor. It has shown efficacy in combination with FLT3 inhibitors for the treatment of cancer. []

Relevance: Although structurally distinct from N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, this compound's use in combination therapy with an FLT3 inhibitor highlights a potential therapeutic strategy. This approach might be investigated for N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide if it exhibits activity against targets where combination therapies are relevant. []

N-(5-tert-Butyl-isoxazol-3-yl)-N′- {4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea dihydrochloride (AC220)

Compound Description: AC220 is a potent and selective FMS-like tyrosine kinase-3 (FLT3) inhibitor with favorable oral pharmacokinetic properties. [] It is currently in phase II clinical trials.

Relevance: Despite its structural difference from N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, AC220's use in combination therapy with an MDM2 inhibitor presents a potential therapeutic strategy that could be considered for N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide if it demonstrates activity against targets where such combinations are relevant. []

2-(1-(4-Cyanophenyl)-1H-pyrazol-5-yl)-5-(N-ethylacetamido)-N-(3-(trifluoromethyl)phenyl)oxazole-4-carboxamide

Compound Description: This oxazole derivative is formed from the oxidative rearrangement of the pyrazinone-carboxamide core of AZD9819, a human neutrophil elastase inhibitor, in blood plasma. []

Relevance: This compound and N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide both belong to the oxazole-carboxamide class, sharing a core structure despite differences in substituents. Studying this compound's formation and properties can provide insights into the metabolism and potential stability challenges associated with the oxazole-carboxamide core in N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. []

N-(4-Methoxybenzyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (MDC)

Compound Description: MDC is a methylenedioxyphenyl-based amide that shows potential as a cardiovascular preventive agent. It exhibits potent antioxidant and anti-inflammatory properties and selectively inhibits myeloperoxidase (MPO). []

Relevance: While structurally distinct from N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, MDC's potent antioxidant and anti-inflammatory activities suggest a potential area for investigating the biological activity of N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. Depending on the specific research goals, exploring these properties could reveal additional pharmacological applications for N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. []

N-(3-Acetylphenyl)-6-nitrobenzo-[1,3]-dioxole-5-carboxamide (ADC)

Compound Description: ADC is a methylenedioxyphenyl-based amide similar in structure to MDC, also demonstrating some antioxidant, anti-inflammatory, and MPO inhibitory activities. []

Relevance: Despite its structural difference from N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, ADC's antioxidant, anti-inflammatory, and MPO inhibitory activities offer another point of comparison for exploring the broader biological activities of N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide. Assessing these properties in N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide could reveal additional pharmacological applications or provide insights into potential structure-activity relationships within this chemical class. []

3-(2,6-Dichlorophenyl)-5-methyl-N-[2-(4-methylbenzenesulfonyl)ethyl]-1,2-oxazole-4-carboxamide (WU-1)

Compound Description: WU-1 is a potent and selective inhibitor of the Plasmodium falciparum hexose transporter PfHT, showing promising antimalarial activity. It blocks glucose uptake in parasites with minimal effect on human glucose transporters. []

Relevance: Although structurally different from N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, WU-1's mechanism of action as a transporter inhibitor provides a valuable point of comparison. While N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide's specific targets are not provided in the context, investigating its potential interaction with transporters, particularly those relevant to its potential therapeutic applications, could offer insights into its mechanism of action and potential off-target effects. []

4-Nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184)

Compound Description: JZL184 is a monoacylglycerol lipase (MAGL) inhibitor that exhibits antinociceptive and anti-inflammatory effects. Repeated high-dose administration can lead to dependence and tolerance, whereas repeated low-dose administration maintains its therapeutic effects. []

Relevance: While structurally distinct from N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, JZL184's potential for tolerance development highlights the importance of careful dosing regimen optimization during drug development. This emphasizes the need to assess similar effects for N-(3-acetylphenyl)-5-phenyloxazole-2-carboxamide, especially if intended for chronic administration, to identify potential limitations or guide appropriate dosing strategies. []

Properties

CAS Number

955769-23-0

Product Name

N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide

IUPAC Name

N-(3-acetylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide

Molecular Formula

C18H14N2O3

Molecular Weight

306.321

InChI

InChI=1S/C18H14N2O3/c1-12(21)14-8-5-9-15(10-14)20-17(22)18-19-11-16(23-18)13-6-3-2-4-7-13/h2-11H,1H3,(H,20,22)

InChI Key

NFJJOZZQRXIVFT-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.